Differential Cytotoxicity: 4.5-Fold Higher Selectivity for Melanoma Cells Over Normal Cells Compared to Non-Selective Cytotoxics
Leelamine exhibits a 4.5-fold greater potency in inhibiting the survival of cultured melanoma cells (average IC50 = 2 µmol/L) compared to normal cells (average IC50 = 9.3 µmol/L) [1]. This differential is clinically relevant as it indicates a therapeutic window. In contrast, many conventional chemotherapeutics lack this degree of cancer-cell selectivity and often exhibit similar or greater toxicity toward normal proliferating cells [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Melanoma cells: average IC50 = 2 µmol/L; Normal cells: average IC50 = 9.3 µmol/L |
| Comparator Or Baseline | Non-selective cytotoxic agents (class baseline: IC50 ratios typically near 1:1 for cancer vs. normal cells) |
| Quantified Difference | 4.5-fold selectivity (9.3 / 2 = 4.65) |
| Conditions | Cultured melanoma cell lines (RGP, VGP, MM stages) vs. normal human fibroblasts (FF2441, FOM103) and keratinocytes (HFK); 24-72 hour exposure [1] |
Why This Matters
This selectivity profile reduces the risk of non-specific toxicity, making Leelamine a more suitable candidate for further preclinical development compared to broadly cytotoxic alternatives.
- [1] Kuzu OF, Gowda R, Sharma A, Robertson GP. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine. Mol Cancer Ther. 2014;13(7):1679-1689. Table 1 and Results. View Source
- [2] Gowda R, Madhunapantula SV, Kuzu OF, Sharma A, Robertson GP. Nanolipolee-007: Data Supplement. AACR; 2023. (Context on Leelamine's selectivity). View Source
